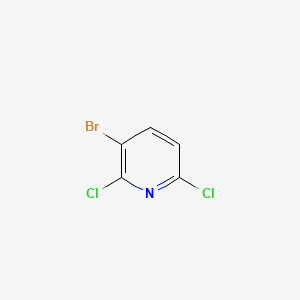![molecular formula C14H11BrN2O2S B1287646 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 226085-18-3](/img/structure/B1287646.png)
3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-BT, is an organic chemical compound belonging to the pyridine family. It is a pale yellow, water-soluble solid that is used in a variety of scientific and industrial applications. 3-BT has been studied extensively for its potential applications in chemical synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis of Natural Alkaloids
3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in the synthesis of natural alkaloids like variolin B. This compound is involved in the selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine systems, aiding in the total synthesis of these alkaloids. This process includes steps like installation of the pyrimidine moiety, hydrolysis, and decarboxylation (Baeza et al., 2010).
Development of Heterocyclic Compounds
The compound is also used in the development of heterocyclic compounds containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. A significant aspect of this synthesis is the Fischer indole cyclization in polyphosphoric acid, which allows for the creation of hard-to-reach heterocycles (Alekseyev et al., 2015).
Exploration of Electrophilic Reactions
Research on the bromination of related heterocyclic compounds, such as pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine, has demonstrated the formation of specific bromo derivatives. These findings align with predictions based on frontier-electron density calculations, providing insights into electrophilic reactions (Paudler & Dunham, 1965).
Synthesis of Azolopyrimidines
A novel method for synthesizing the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the core of the variolin family of marine alkaloids, has been developed using this compound. This method is significant for its efficiency and potential in synthesizing a range of azolopyrimidines (Mendiola et al., 2004).
Functionalization for Agrochemicals and Functional Materials
The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied to create new compounds for use in agrochemicals and functional materials. This includes the introduction of various amino groups and the synthesis of polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as a pendant, showcasing its versatility in chemical synthesis (Minakata et al., 1992).
Mécanisme D'action
Target of Action
It is known that 7-azaindoles derivatives, a major category of compounds to which this compound belongs, can inhibit the activity of various proteases . These proteases play a crucial role in regulating cell growth and proliferation .
Mode of Action
It’s known that 7-azaindoles derivatives can act on key molecules and their signal transduction pathways that regulate cell growth and proliferation . This action differs greatly between normal and tumor cells, and can inhibit the growth of tumor cells while reducing the effect on normal cells .
Biochemical Pathways
It’s known that 7-azaindoles derivatives can affect various biochemical pathways, including those involved in cell growth and proliferation .
Result of Action
It’s known that 7-azaindoles derivatives can have anticancer, antiviral, and other effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with serine proteases, which are enzymes that play a key role in numerous physiological processes, including digestion, immune response, and blood coagulation . The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme, leading to irreversible inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the migration and invasion abilities of cancer cells, such as 4T1 cells, by affecting the expression of genes involved in these processes . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings, where it can continuously inhibit enzyme activity and alter cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, beyond which the compound’s toxicity outweighs its benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, it can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+), further influencing metabolic pathways and cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. For example, the compound may bind to transport proteins that facilitate its entry into cells, allowing it to reach intracellular targets . Additionally, its distribution within tissues can be influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm, where it can inhibit metabolic enzymes and alter cellular metabolism.
Propriétés
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJOLIOBEZICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616690 | |
| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226085-18-3 | |
| Record name | 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226085-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

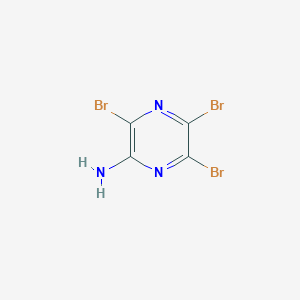
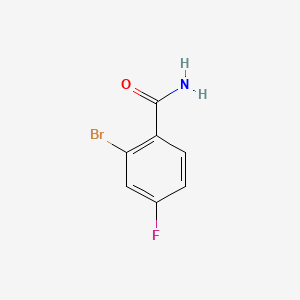


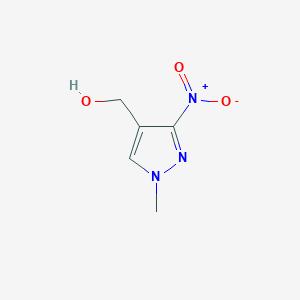
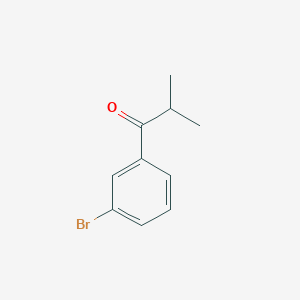
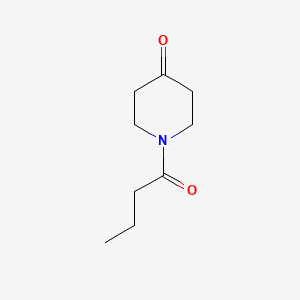
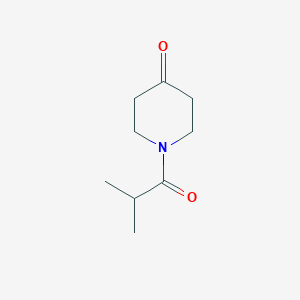
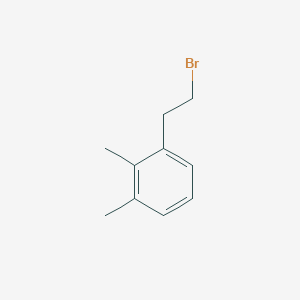
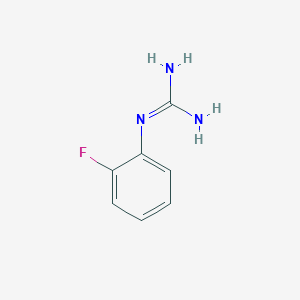
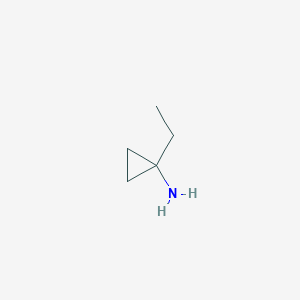
acetic acid](/img/structure/B1287605.png)
